molecular formula C19H15ClN2O3 B2366479 1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate CAS No. 1209951-10-9

1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate

Cat. No.: B2366479
CAS No.: 1209951-10-9
M. Wt: 354.79
InChI Key: VFALNKWAHMQNST-UHFFFAOYSA-N
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Description

1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a naphthalene moiety linked to a pyridine ring via a carbamoyl ethyl bridge

Preparation Methods

The synthesis of 1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the naphthalen-2-yl carbamoyl chloride by reacting naphthalene-2-carboxylic acid with thionyl chloride.

    Coupling with Ethyl 6-chloropyridine-3-carboxylate: The carbamoyl chloride intermediate is then reacted with ethyl 6-chloropyridine-3-carboxylate in the presence of a base such as triethylamine to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carbamoyl group to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in disease pathways.

    Materials Science: The compound’s structural properties make it a candidate for developing novel materials with specific electronic or optical characteristics.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate include:

    1-[(Naphthalen-2-yl)carbamoyl]ethyl 4-chloropyridine-3-carboxylate: Differing by the position of the chlorine atom on the pyridine ring, this compound may exhibit different reactivity and biological activity.

    1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-bromopyridine-3-carboxylate: Substitution of chlorine with bromine can affect the compound’s electronic properties and reactivity.

Properties

IUPAC Name

[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-12(25-19(24)15-7-9-17(20)21-11-15)18(23)22-16-8-6-13-4-2-3-5-14(13)10-16/h2-12H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFALNKWAHMQNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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